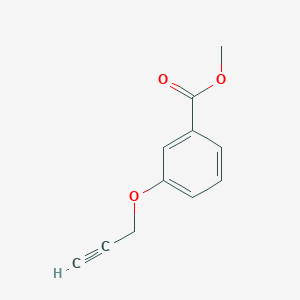

Methyl 3-(prop-2-yn-1-yloxy)benzoate

Descripción

Methyl 3-(prop-2-yn-1-yloxy)benzoate is an aromatic ester featuring a propargyl ether substituent at the 3-position of the benzoate ring. This compound is of significant interest in organic synthesis due to its dual functionality: the ester group provides hydrolytic stability and serves as a directing group, while the propargyl ether moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and metal-catalyzed coupling reactions.

Propiedades

Fórmula molecular |

C11H10O3 |

|---|---|

Peso molecular |

190.19 g/mol |

Nombre IUPAC |

methyl 3-prop-2-ynoxybenzoate |

InChI |

InChI=1S/C11H10O3/c1-3-7-14-10-6-4-5-9(8-10)11(12)13-2/h1,4-6,8H,7H2,2H3 |

Clave InChI |

JSQOPGIVPLJDRT-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC(=CC=C1)OCC#C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Positional Isomers: Methyl 2-(3-hydroxyprop-1-ynyl)benzoate

Key Differences :

- Substituent Position : The hydroxyl-propargyl group is located at the 2-position in this isomer, compared to the 3-position in the target compound. This positional difference influences electronic distribution and steric accessibility.

- Reactivity : The 2-substituted isomer (CAS 103606-72-0) is reported to participate in alkynylation and cross-coupling reactions, but its intramolecular hydrogen bonding (due to proximity of the hydroxyl and ester groups) may limit nucleophilic attack at the alkyne terminus. In contrast, the 3-substituted propargyl ether in Methyl 3-(prop-2-yn-1-yloxy)benzoate likely offers greater steric freedom for reactions .

Halogen-Substituted Analogs: Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate

Key Differences :

- Substituent Nature : The trifluoromethyl and chloropropoxy groups in this analog (Compound 63, ) introduce strong electron-withdrawing effects, altering electronic properties compared to the propargyl ether group.

- Synthetic Utility : The chloropropoxy group enables nucleophilic substitution (e.g., with amines), whereas the propargyl ether in Methyl 3-(prop-2-yn-1-yloxy)benzoate is more suited for cycloaddition or metal-mediated transformations .

Ethyl Benzoate Derivatives with Alkoxy/Thioether Chains

Compounds such as I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) and I-6602 (ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate) () highlight the impact of chain length and heteroatom inclusion:

- Chain Flexibility: Longer alkoxy chains (e.g., pentyloxy) enhance solubility in nonpolar solvents but reduce crystallinity.

Key Research Findings

- Electronic Effects : The propargyl ether group in Methyl 3-(prop-2-yn-1-yloxy)benzoate likely exhibits stronger electron-donating effects compared to halogenated analogs, directing electrophilic substitution to the para position of the benzoate ring.

- Thermal Stability : Propargyl ethers are prone to polymerization under heat, necessitating careful handling—unlike chloropropoxy derivatives, which are more thermally robust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.